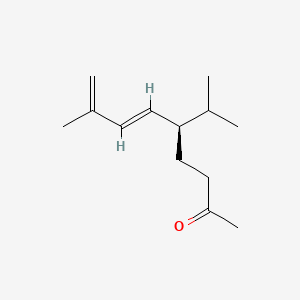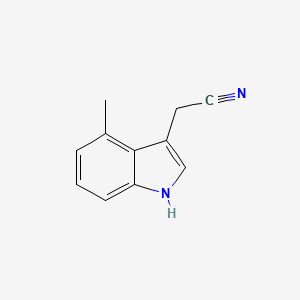
2-(4-methyl-1H-indol-3-yl)acetonitrile
Descripción general
Descripción
“2-(4-methyl-1H-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C11H10N2. It has a molecular weight of 170.21000 . The compound is part of the indole family, which is a group of organic compounds that contain a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One synthetic route involves the use of sodium cyanide and trimethyl- (4-me… CAS#:1207684-07-8, yielding approximately 73% of the desired product . Another synthetic route involves the use of 4-methylgramine and potassium cyanide, yielding approximately 95% of the desired product .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with a methyl group attached to the 4-position of the indole ring and an acetonitrile group attached to the 2-position .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity : Gadegoni and Manda (2013) explored the synthesis of novel compounds including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile and others, derived from (1H-indol-3-yl)-acetic acid. These compounds were tested for their antimicrobial activity against various bacteria and for their anti-inflammatory properties (Gadegoni & Manda, 2013).
Chemical Transformation Techniques : Aksenov et al. (2021) discussed the [4+1]-spirocyclization of nitroalkenes to indoles, which provides a new approach to synthesizing 2-(1H-indol-2-yl)acetonitriles. This research offered a workaround for the formation of inert byproducts in the reaction process (Aksenov et al., 2021).
Oxidation Studies : Morales-Ríos et al. (1993) studied the oxidation of methyl and ethyl 2-cyano-2-(1-alkoxycarbonyl-1H-indol-3-yl)acetates, leading to the discovery of novel functionalized 2-hydroxyindolenines (Morales-Ríos et al., 1993).
Synthesis and Characterization in Carcinogen Research : Rajagopal et al. (2003) reported the synthesis of indole-2-acetonitrile and its role in the study of a food-derived carcinogen model. This research contributes to understanding the chemical properties of such compounds in carcinogenic contexts (Rajagopal et al., 2003).
Antioxidant and Enzyme Inhibition Properties : Bingul et al. (2019) synthesized a range of novel indole derivatives, including 2-(indol-2-yl)-1,3,4-oxadiazoles, and evaluated their antioxidant and acetylcholinesterase inhibition properties. This research demonstrates the potential biological activities of these compounds (Bingul et al., 2019).
Antibacterial and Antifungal Agents : Reddy et al. (2011) synthesized 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-ones and evaluated them as potential antibacterial and antifungal agents (Reddy et al., 2011).
Direcciones Futuras
The future directions for “2-(4-methyl-1H-indol-3-yl)acetonitrile” could involve further studies on its synthesis, chemical reactions, and biological activities. Given the importance of indole compounds in medicinal chemistry, this compound could potentially be explored for its therapeutic potential .
Mecanismo De Acción
Target of Action
2-(4-methyl-1H-indol-3-yl)acetonitrile is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities , suggesting that they may influence multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
Indole derivatives, such as 2-(4-methyl-1H-indol-3-yl)acetonitrile, have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to indole derivatives. Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can interact with various enzymes and cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds may interact with various transporters or binding proteins, and may have effects on their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-(4-methyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-3-2-4-10-11(8)9(5-6-12)7-13-10/h2-4,7,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDDIXMDIVLTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647998 | |
| Record name | (4-Methyl-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23084-32-4 | |
| Record name | (4-Methyl-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[tert-Butyl(dimethyl)silyl]oxy}-1H-pyrazole](/img/structure/B3049947.png)
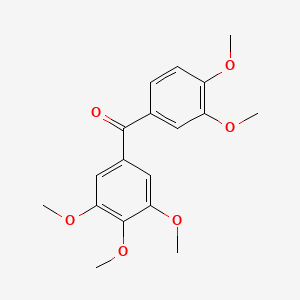
![1-[4-(Dimethylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B3049951.png)
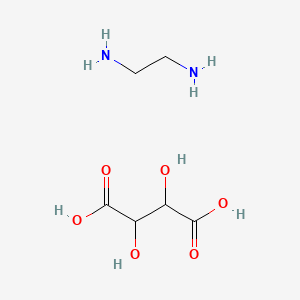
![Sulfonium, triphenyl-, 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate (1:1)](/img/structure/B3049954.png)

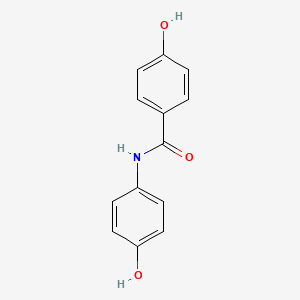
![6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3049959.png)

